Adenosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate)
Overview
Description
. This compound is known for its role as an activator of cyclic AMP-dependent protein kinase (PKA). Due to its resistance to degradation by cyclic AMP phosphodiesterase, it is considered a long-acting activator.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Br-cAMP typically involves the bromination of adenosine 3',5'-cyclic monophosphate (cAMP). This reaction is usually carried out under controlled conditions to ensure the selective bromination at the 8-position of the adenine ring.
Industrial Production Methods: Industrial production of 8-Br-cAMP involves large-scale chemical synthesis, often using automated systems to ensure consistency and purity. The process includes the bromination of cAMP, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 8-Br-cAMP can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of 8-Br-cAMP.
Reduction: Reduced forms of 8-Br-cAMP.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Br-cAMP is widely used in scientific research due to its role as a PKA activator. Its applications include:
Chemistry: Studying enzyme kinetics and biochemical pathways involving PKA.
Biology: Investigating signal transduction mechanisms and cellular responses to cyclic nucleotides.
Medicine: Researching potential therapeutic applications in diseases related to PKA signaling, such as certain cancers and metabolic disorders.
Industry: Developing assays and diagnostic tools for PKA activity.
Mechanism of Action
8-Br-cAMP exerts its effects by binding to and activating PKA. This activation leads to the phosphorylation of target proteins, which in turn modulates various cellular processes. The molecular targets and pathways involved include those related to cell growth, differentiation, and metabolism.
Comparison with Similar Compounds
Cyclic Adenosine Monophosphate (cAMP)
Cyclic Guanosine Monophosphate (cGMP)
8-Chloroadenosine 3',5'-cyclic monophosphate (8-Cl-cAMP)
Properties
IUPAC Name |
6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN5O6P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKQVRZMKBDMDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN5O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860305 | |
Record name | 6-(6-Amino-8-bromo-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23583-48-4 | |
Record name | BCAMP | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171719 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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